molecular formula C₁₉H₁₉D₆BN₄O₅ B1155468 3-Hydroxy Bortezomib-d6

3-Hydroxy Bortezomib-d6

货号: B1155468
分子量: 406.27
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Hydroxy Bortezomib-d6 is a deuterated and hydroxylated analog of Bortezomib, intended for use as an internal standard in mass spectrometry-based analytical methods. It is a high-purity compound essential for proteasome and cancer therapy research. Bortezomib, the parent compound, is a dipeptidyl boronic acid and the first-in-class proteasome inhibitor approved by the FDA for the treatment of multiple myeloma and mantle cell lymphoma . Its primary mechanism of action is the reversible inhibition of the chymotrypsin-like activity of the 26S proteasome . By binding the catalytic site of the β5 subunit within the 20S core particle, Bortezomib disrupts the ubiquitin-proteasome pathway . This inhibition leads to the accumulation of poly-ubiquitinated proteins, causing endoplasmic reticulum stress, induction of the unfolded protein response, and ultimately triggering apoptosis (programmed cell death) in neoplastic cells . Research into Bortezomib has also revealed advanced mechanisms, including the activation of intrinsic pathways such as calreticulin exposure and the STING pathway, which contribute to immunogenic cell death . The specific structural modifications in this compound make it a critical tool for researchers quantifying Bortezomib and its metabolites in complex biological samples, thereby facilitating pharmacokinetic studies, metabolic pathway investigation, and ensuring analytical accuracy in preclinical research. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

属性

分子式

C₁₉H₁₉D₆BN₄O₅

分子量

406.27

同义词

((R)-3-Hydroxy-3-methyl-1-((S)-3-phenyl-2-(pyrazine-2-carboxamido)propanamido)butyl)boronic Acid-d6

产品来源

United States

Synthetic Strategies and Deuterium Labeling Techniques for 3 Hydroxy Bortezomib D6

General Synthetic Approaches for Boronic Acid Derivatives and Related Substances

Boronic acids and their derivatives are a cornerstone of modern organic synthesis, largely due to their role in reactions like the Suzuki-Miyaura cross-coupling. nih.gov Their synthesis has been a subject of extensive research, leading to a variety of established methods.

A primary route to boronic acids involves the reaction of organometallic reagents, such as Grignard or organolithium compounds, with borate (B1201080) esters like trimethyl borate, followed by acidic hydrolysis. nih.govwiley-vch.de Another common strategy is the palladium-catalyzed Miyaura borylation, which couples aryl halides or triflates with diboronyl esters. nih.govwikipedia.org Transmetalation reactions using aryl silanes or stannanes also provide a pathway to aryl boronic acids. nih.govwikipedia.org

The synthesis of peptide boronic acids like Bortezomib (B1684674) presents unique challenges due to the presence of multiple stereocenters and the sensitive nature of the boronic acid moiety. A convergent synthetic strategy is often employed for Bortezomib. luxembourg-bio.com This typically involves the synthesis of key fragments that are later coupled together. One crucial intermediate is a chiral boronic ester, often a pinanediol ester, which serves to protect the boronic acid and direct the stereochemistry. luxembourg-bio.comnbinno.com The synthesis can be summarized in the following key transformations:

StepDescriptionKey Reagents
Boronic Ester Formation An appropriate starting material, such as isobutylboronic acid, is reacted with a chiral auxiliary like (1S,2S,3R,5S)-(+)-2,3-pinanediol to form a chiral boronic ester. google.comIsobutylboronic acid, (1S,2S,3R,5S)-(+)-2,3-pinanediol
Homologation The Matteson homologation reaction is a key step to introduce a chloromethyl group, which is subsequently displaced to build the amino boronic acid backbone. digitellinc.comgoogle.comDichloromethyllithium, Lewis acid (e.g., zinc chloride)
Amination The chloro group is displaced with an amino group, often via a silylated amine like lithium hexamethyldisilazane (B44280) (LiHMDS), with inversion of stereochemistry. luxembourg-bio.comgoogle.comLithium hexamethyldisilazane (LiHMDS)
Peptide Coupling The resulting aminoboronate fragment is coupled with N-protected amino acid fragments (e.g., N-Boc-L-phenylalanine) and subsequently with pyrazine-2-carboxylic acid. luxembourg-bio.comresearchgate.netCoupling agents (e.g., TBTU), N-Boc-L-phenylalanine, Pyrazine-2-carboxylic acid
Deprotection The final step involves the removal of the chiral auxiliary (e.g., pinanediol) and any other protecting groups to yield the final boronic acid. luxembourg-bio.comvt.eduIsobutylboronic acid, HCl

This modular approach allows for the construction of the complex dipeptide structure of Bortezomib with high stereochemical control. luxembourg-bio.com The synthesis of 3-Hydroxy Bortezomib would follow a similar pathway, with the modification occurring on the leucine (B10760876) side chain, or through metabolic oxidation of Bortezomib itself.

Targeted Deuteration Methods for Incorporation of d6 Labeling

Incorporating a stable isotopic label like deuterium (B1214612) requires specialized synthetic methods. For 3-Hydroxy Bortezomib-d6, the "d6" designation typically refers to the six deuterium atoms replacing the hydrogens on the two methyl groups of the leucine side chain. Achieving this labeling can be approached through the synthesis of deuterated precursors or by direct isotopic exchange.

This "bottom-up" approach involves preparing a key starting material that already contains the required deuterium atoms. For this compound, this would likely involve the synthesis of a deuterated leucine or a related precursor.

One strategy involves the asymmetric reduction of a suitable precursor using a deuterated reducing agent. For instance, an oxo-sugar derivative can be reduced with deuterated Alpine-Borane to stereoselectively install a deuterium atom. nih.gov Similar principles can be applied to create chiral deuterated building blocks for more complex molecules. Biocatalytic methods also offer a powerful tool for stereoselective deuteration. nih.gov Pyridoxal phosphate (B84403) (PLP)-dependent enzymes, for example, can be used to mediate the exchange of the α-proton of an amino acid with deuterium from a D₂O solvent, achieving high site- and stereoselectivity. nih.gov

Another approach is the N-alkylation of an amine precursor using a deuterated alkylating agent (from the "deuterated pool") or the reductive deuteration of imines or nitriles. nih.gov To synthesize the d6-leucine fragment, a precursor containing the appropriate functional groups could be subjected to reduction using deuterium gas (D₂) or other deuterium sources like sodium borodeuteride (NaBD₄) to install the d6-isopropyl group.

Hydrogen-Deuterium Exchange (HDE or HDX) reactions offer a more direct, "top-down" method for introducing deuterium into a molecule. acs.org These reactions replace C-H bonds with C-D bonds and can be catalyzed by acids, bases, or transition metals. wikipedia.org

Acid/Base Catalysis : Protons on carbons adjacent to carbonyl groups (α-hydrogens) are acidic and can be exchanged for deuterium by treatment with a deuterium source like D₂O under acidic or basic conditions. libretexts.org

Transition Metal Catalysis : Homogeneous or heterogeneous transition metal catalysts (e.g., based on iridium, ruthenium, or palladium) are highly effective for C-H activation and subsequent deuteration. acs.orgmdpi.com For example, ruthenium-on-carbon (Ru/C) has been used for the site- and stereoselective deuteration of carbohydrates in D₂O. rsc.org Similarly, palladium on carbon (Pd/C) combined with aluminum and D₂O can generate D₂ gas in situ to facilitate H-D exchange. mdpi.com Such methods could be applied to an intermediate in the Bortezomib synthesis to label the leucine methyl groups, provided the catalyst and conditions are compatible with the other functional groups present in the molecule. nih.gov

The choice between synthesizing deuterated precursors and performing isotopic exchange depends on factors like the desired regioselectivity, the stability of the substrate to exchange conditions, and the availability of starting materials. acs.org

Characterization of Synthetic Intermediates and Final Deuterated Product Purity

The characterization of synthetic intermediates and the final this compound product is essential to confirm its chemical identity, purity, and the extent of deuterium incorporation. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of Bortezomib and its analogs. nih.gov When coupled with a mass spectrometer (LC-MS/MS), it becomes a powerful technique for separating the target compound from impurities and confirming its molecular weight. oup.comresearchgate.net

Spectroscopic Methods: Spectroscopic analysis provides detailed structural information and is crucial for confirming isotopic labeling.

TechniqueApplication for this compound
Mass Spectrometry (MS) Confirms the molecular weight of the final product and intermediates. The mass spectrum of this compound will show a mass increase of six units compared to its non-deuterated counterpart, directly confirming the incorporation of six deuterium atoms. nih.govoup.com
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides the most definitive structural information. ¹H NMR is used to determine the location of deuterium atoms by observing the disappearance or reduction in the intensity of specific proton signals. wiley.com In this case, the signals corresponding to the six methyl protons of the leucine side chain would be absent or significantly diminished. ²H (Deuterium) NMR can be used to directly observe the deuterium nuclei, confirming their presence and chemical environment. sigmaaldrich.com

By using these analytical methods, chemists can verify the structure of synthetic intermediates, ensure the high chemical and chiral purity of the final product, and precisely quantify the level of deuterium incorporation, ensuring that the this compound meets the required specifications for its intended use in research. luxembourg-bio.comnih.govwiley.com

Advanced Analytical Methodologies for the Detection and Quantification of 3 Hydroxy Bortezomib D6

Liquid Chromatography Coupled with Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS has emerged as a powerful tool for the analysis of 3-Hydroxy Bortezomib-d6, offering unparalleled sensitivity and selectivity, which are critical for pharmacokinetic and metabolic studies.

The development of high-sensitivity LC-MS/MS methods is crucial for detecting and quantifying the trace levels of this compound that are often encountered in biological matrices. Achieving low limits of quantification (LLOQ) is essential for accurately profiling the compound's metabolic fate. Method development typically involves the optimization of several key parameters:

Chromatographic Separation: Reversed-phase liquid chromatography is commonly employed, utilizing C18 columns with gradient elution. The mobile phase often consists of an aqueous component with a small percentage of formic acid to facilitate protonation and an organic solvent such as acetonitrile (B52724) or methanol. The gradient is optimized to ensure sufficient retention of this compound, separation from potential isomers and matrix components, and a sharp peak shape for enhanced sensitivity.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is frequently used in Multiple Reaction Monitoring (MRM) mode. This technique provides high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition. For this compound, this would involve selecting the appropriate precursor ion and identifying a characteristic product ion after collision-induced dissociation (CID).

A simplified method for the determination of Bortezomib (B1684674) using dried blood spots in combination with LC-MS/MS has been developed, showcasing the adaptability of this technique for various sample types and the potential for high-throughput analysis. nih.gov Such methodologies can be adapted for the analysis of its metabolites, including this compound.

The choice of ionization technique is critical for generating ions of this compound with high efficiency and minimal in-source fragmentation.

Ionization Techniques: Electrospray ionization (ESI) is a commonly used soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. nih.govnd.eduemory.eduuky.edu It typically produces protonated molecules, [M+H]+, in the positive ion mode. Atmospheric Pressure Chemical Ionization (APCI) can be an alternative for less polar molecules. nd.eduuky.edu

Fragmentation Patterns: In tandem mass spectrometry (MS/MS), the precursor ion of this compound is subjected to collision-induced dissociation (CID) to generate characteristic product ions. The fragmentation pattern is influenced by the deuterium (B1214612) labeling. The six deuterium atoms in this compound will result in a 6 Dalton mass shift in the precursor ion and in any fragment ions that retain the deuterium labels compared to the unlabeled compound. The fragmentation of Bortezomib typically involves the cleavage of amide bonds and losses from the boronic acid moiety. nih.govresearchgate.net For this compound, specific fragment ions would be selected for MRM transitions to ensure specificity. The principal biotransformation pathway of Bortezomib is oxidative deboronation, which should be considered when predicting fragmentation. nih.gov

The use of stable isotope-labeled internal standards is the gold standard for quantitative analysis by LC-MS/MS, as it corrects for variations in sample preparation, chromatography, and ionization efficiency.

This compound itself can serve as an excellent internal standard for the quantification of the unlabeled 3-Hydroxy Bortezomib. Conversely, if this compound is the analyte of interest, a different stable isotope-labeled analog (e.g., with ¹³C or ¹⁵N enrichment) would be the ideal internal standard.

A validated LC-MS/MS method for the estimation of Bortezomib in human plasma utilized Bortezomib D3 as an internal standard. The quantitation was performed by monitoring the transition of m/z 367.3 → 226.3 for Bortezomib and m/z 370.3 → 229.2 for Bortezomib D3. researchgate.netjapsonline.com This demonstrates the principle that can be directly applied to the analysis of this compound. The selection of MRM transitions is critical for specificity and sensitivity.

Table 1: Illustrative LC-MS/MS Parameters for the Analysis of this compound

ParameterDescription
Chromatography
ColumnC18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Flow Rate0.3 mL/min
GradientOptimized for separation
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Analysis ModeMultiple Reaction Monitoring (MRM)
Precursor Ion (Q1)[M+H]⁺ of this compound
Product Ion (Q3)Characteristic fragment ion
Internal StandardAppropriate stable isotope-labeled analog

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

NMR spectroscopy is a powerful technique for the unambiguous structural confirmation of this compound and for assessing its isotopic and chemical purity.

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton. The carbon atoms directly bonded to deuterium will exhibit a characteristic multiplet splitting due to ¹³C-²H coupling and will have a longer relaxation time. blogspot.com The absence of a nuclear Overhauser effect (NOE) from the attached deuterium also affects the signal intensity. blogspot.com These changes can confirm the positions of deuteration.

¹¹B NMR: Boron-11 NMR is particularly useful for compounds containing a boronic acid moiety. The chemical shift and line shape of the ¹¹B signal can provide information about the coordination state of the boron atom (trigonal vs. tetrahedral). rsc.orgresearchgate.netbiotech-asia.org This is valuable for studying interactions of this compound with other molecules or its behavior in different solvent systems.

Table 2: Expected NMR Observations for this compound

NucleusExpected Observation
¹HAbsence of signals at the positions of deuteration.
¹³CMultiplet splitting for carbons attached to deuterium.
¹¹BSignal indicative of the boronic acid group's chemical environment.
²HPresence of signals confirming deuterium incorporation.

Two-dimensional NMR techniques are invaluable for confirming the precise location of the deuterium atoms within the this compound molecule.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of directly bonded protons and carbons. In an HSQC or HMQC spectrum of this compound, the carbon signals at the sites of deuteration will not show a correlation to any proton signal, thus confirming the position of the deuterium labels.

²H NMR (Deuterium NMR): Direct detection of the deuterium nucleus provides a definitive confirmation of deuteration. huji.ac.ilwikipedia.orgnih.gov The deuterium spectrum will show signals at the chemical shifts corresponding to the positions of the deuterium atoms. huji.ac.ilwikipedia.org The resolution is typically lower than in proton NMR, but it is an excellent tool for verifying isotopic labeling. huji.ac.ilwikipedia.org

Through the combined application of these advanced analytical methodologies, a comprehensive characterization of this compound can be achieved, ensuring its identity, purity, and suitability for use in sensitive quantitative and metabolic studies.

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling and Purity Determination

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity and impurity profile of pharmaceutical compounds, including isotopically labeled standards like this compound. Its high resolution and sensitivity enable the separation, detection, and quantification of the main component from its related substances, which may include precursors, intermediates, degradation products, and isomers.

Reversed-Phase HPLC Method Development and Validation for Related Substances

Reversed-phase HPLC (RP-HPLC) is the most common mode of chromatography used for the analysis of Bortezomib and its related compounds, including hydroxylated metabolites. neuroquantology.com The development of a stability-indicating RP-HPLC method is crucial to separate this compound from its potential impurities and degradation products. researchgate.net

Method development typically begins with selecting a suitable stationary phase, most commonly a C18 column, which provides effective separation for molecules of moderate polarity like Bortezomib and its analogues. nih.govnih.gov The optimization of the mobile phase composition—often a mixture of an aqueous buffer (like ammonium (B1175870) formate or formic acid in water) and an organic solvent (such as acetonitrile or methanol)—is critical for achieving adequate resolution between the main peak and impurity peaks. jddtonline.infonih.gov A gradient elution program, where the proportion of the organic solvent is varied over time, is frequently employed to effectively separate a wide range of impurities with different polarities within a reasonable run time. researchgate.netnih.gov

Validation of the developed method is performed according to the International Conference on Harmonisation (ICH) guidelines to ensure its reliability for its intended purpose. neuroquantology.comijprs.com This involves demonstrating the method's specificity, linearity, range, accuracy, precision, and robustness. researchgate.net The limit of detection (LOD) and limit of quantification (LOQ) are also established to determine the method's sensitivity for trace impurities. neuroquantology.com For instance, a validated method for Bortezomib was capable of detecting impurities at a level of 0.02% with respect to a test concentration of 2.0 mg/mL. researchgate.net

Table 1: Example of RP-HPLC Chromatographic Conditions for Bortezomib and Related Substances

Parameter Condition
Stationary Phase Zorbax Extend C18 (100 x 4.6 mm, 1.8 µm) oaji.netresearchgate.net
Mobile Phase A 10mM Ammonium Formate (85%), Tetrahydrofuran (15%), Acetonitrile (1%) researchgate.net
Mobile Phase B Water (11%), Tetrahydrofuran (14%), Acetonitrile (75%) researchgate.net
Flow Rate 0.9 mL/min researchgate.net
Detection Wavelength 270 nm or 271 nm researchgate.netnih.gov
Column Temperature 35°C researchgate.net
Injection Volume 10 µL researchgate.net

| Elution Mode | Gradient researchgate.netnih.gov |

Table 2: Summary of Method Validation Parameters from a Bortezomib HPLC Study

Validation Parameter Result
Linearity (Correlation Coefficient, r²) > 0.999 for Bortezomib and ten potential impurities researchgate.netoaji.net
LOD 0.282 µg/mL neuroquantology.com
LOQ 0.896 µg/mL neuroquantology.com
Accuracy (% Recovery) Found to be within acceptable limits researchgate.net
Precision (% RSD) Intra-day and inter-day %RSD values were within acceptance criteria neuroquantology.com

| Specificity | The method demonstrated good resolution between Bortezomib and its degradation products researchgate.netnih.gov |

Chiral HPLC for Stereoisomeric Purity Assessment (if applicable for relevant impurities)

Bortezomib contains chiral centers, meaning stereoisomers can exist. nih.govresearchgate.net The synthesis or degradation of Bortezomib can potentially lead to the formation of diastereomers or enantiomers as impurities. nih.gov Since different stereoisomers can have varied physiological activities, it is critical to control their presence. Chiral HPLC is a powerful technique for separating and quantifying these stereoisomeric impurities. scispace.com

The development of chiral separation methods often involves screening various chiral stationary phases (CSPs). For Bortezomib and its isomers, polysaccharide-based CSPs, such as those coated with amylose-tris(3,5-dimethylphenylcarbamate) or amylose-based 3-chlorophenylcarbamate, have proven effective. researchgate.netgoogle.com Unlike reversed-phase methods, chiral separations are frequently carried out in normal-phase mode, using mobile phases composed of non-polar solvents like n-heptane or hexane, mixed with polar modifiers such as isopropanol and ethanol. researchgate.netgoogle.com A patent describes a method using a mobile phase of n-hexane with trifluoroacetic acid and an absolute methanol/isopropanol mixture, achieving a resolution of 1.7-4.2 between Bortezomib and its three chiral isomers. google.com

Validation of a chiral HPLC method ensures its suitability for quantifying stereoisomeric impurities. scispace.com A validated normal-phase HPLC method for determining the (1S,2R)-enantiomer impurity in Bortezomib demonstrated high stereo-specificity. researchgate.net The resolution between the enantiomers was greater than 2.0, indicating a successful separation. scispace.com

Table 3: Example of Chiral HPLC Conditions for Bortezomib Isomers

Parameter Condition
Stationary Phase Chiral Pak ID-3 (amylose-based 3-chlorophenylcarbamate) (250 x 4.6 mm, 3 µm) researchgate.net
Mobile Phase n-heptane: 2-propanol: ethyl alcohol: TFA (82:15:3:0.1, v/v/v/v) researchgate.net
Flow Rate 0.6 mL/min researchgate.net
Detection Wavelength 270 nm researchgate.net

| Column Temperature | 25°C researchgate.net |

Chromatographic Separation Techniques for Complex Mixtures

The analysis of this compound often involves its separation from a complex mixture that can include the parent drug (Bortezomib), other related impurities, and degradation products formed under stress conditions (e.g., acid, base, oxidation). nih.govoaji.net Efficient chromatographic separation is paramount for accurate purity determination.

Gradient reversed-phase HPLC is particularly well-suited for resolving complex mixtures containing compounds with a wide range of hydrophobicities. nih.gov By systematically increasing the organic solvent concentration in the mobile phase, early-eluting polar impurities can be separated from the main compound and from late-eluting non-polar impurities, all within a single chromatographic run. researchgate.net Studies on Bortezomib have successfully developed gradient methods capable of separating the active ingredient from ten potential process-related and degradation impurities, including isomers and hydroxyamide species, with resolution values greater than 2.0 for all components. oaji.netresearchgate.net

The combination of HPLC with mass spectrometry (LC-MS) provides an even more powerful tool for analyzing complex mixtures. nih.gov This technique not only separates the components but also provides mass information that is crucial for the identification and structural characterization of unknown impurities and degradation products. nih.govnih.gov

Metabolic Pathways and Biotransformation Studies of Bortezomib Leading to 3 Hydroxy Bortezomib Formation Focus on in Vitro and Animal Models

In Vitro Metabolism Studies Using Liver Microsomes and Hepatocytes (Non-Human Origin)

While many detailed in vitro studies have utilized human-derived liver microsomes, investigations in animal systems have been crucial for preclinical assessment. Studies using liver microsomes from various animal species have helped confirm the metabolic pathways. For instance, research involving canine malignant melanoma cells has demonstrated the in vitro efficacy of bortezomib (B1684674), and broader studies on drug metabolism in dogs often utilize liver microsomes to predict metabolic pathways. ufrgs.brwebdeveterinaria.com Although detailed public reports on bortezomib metabolite formation specifically in non-human liver microsomes are limited, the consistent findings from in vivo animal studies confirm that the oxidative deboronation pathway observed in human microsomes is conserved across species like rats and monkeys. mdpi.comresearchgate.net

Ex Vivo and Animal Model Metabolic Investigations

Metabolic investigations in animal models have corroborated the findings from in vitro systems. Studies in both rodents and non-human primates have shown that bortezomib is extensively metabolized.

In Sprague-Dawley rats, a preclinical toxicology study involving bortezomib administration led to liver enlargement. nih.gov Subsequent ex vivo analysis of these rat liver samples revealed a decrease in total cytochrome P450 content and a specific reduction in CYP3A protein expression and activity, indicating a direct interaction between bortezomib and the primary metabolic machinery in this species. researchgate.netnih.gov

Furthermore, metabolic profiling in animals has demonstrated consistency with human data. The major deboronated metabolites, M1 and M2, were the primary metabolites identified in rat bile and monkey fecal samples. mdpi.comresearchgate.net The presence of these metabolites in preclinical species confirms that the oxidative deboronation pathway is a conserved and major route of elimination. mdpi.com Studies in GRMD (Golden Retriever Muscular Dystrophy) dogs have also been conducted, focusing on pharmacodynamic endpoints like proteasome inhibition in blood, which indirectly supports the occurrence of systemic metabolism. nih.gov

Table 2: Summary of Findings from Animal and Ex Vivo Studies
Animal ModelStudy TypeKey Findings
Rat (Sprague-Dawley)Ex vivo liver analysisDecreased total CYP450 content and CYP3A activity post-treatment. nih.gov
Rat and MonkeyIn vivo metabolite profilingMajor metabolites in bile/feces were the deboronated M1 and M2. mdpi.com
Dog (GRMD)PharmacodynamicsDemonstrated dose-dependent inhibition of 20S proteasome activity in blood. nih.gov

Characterization of Other Deboronated and Hydroxylated Metabolites

The metabolic cascade of bortezomib begins with the cleavage of the carbon-boron bond, but it does not end there. A series of subsequent biotransformations yields a profile of more than 30 distinct, pharmacologically inactive metabolites. mdpi.com

The initial and most significant step is the oxidative deboronation that produces a pair of diastereomeric carbinolamide metabolites, M1 and M2. nih.goviiarjournals.org Following the formation of M1 and M2, further metabolism occurs on the peptide backbone of the molecule. This secondary metabolism involves hydroxylation at several positions, catalyzed by the same CYP450 enzymes. nih.gov

These reactions produce:

Tertiary hydroxylated metabolites: Hydroxylation occurs on the leucine (B10760876) and phenylalanine moieties of the deboronated backbone. The formation of 3-hydroxy bortezomib is a result of this type of reaction. nih.govsemanticscholar.org

Benzylic hydroxylated metabolites: A hydroxyl group is added at the benzylic position of the phenylalanine residue. nih.govsemanticscholar.org

Additionally, the carbinolamide intermediates (M1 and M2) can be further converted into the corresponding amide and carboxylic acid metabolites. nih.gov The characterization of these varied metabolites has been accomplished using advanced analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy, which have been essential in elucidating the complex biotransformation pathways of bortezomib. nih.govresearchgate.netnih.gov

Degradation Chemistry and Stability Profiling of Bortezomib and Its Hydroxylated Metabolites

Identification of Degradation Products and Pathways in Different Stress Conditions

Forced degradation studies are instrumental in identifying the potential degradation products of a drug substance, which in turn helps in understanding its intrinsic stability. nih.gov Bortezomib (B1684674) has been shown to degrade under hydrolytic, oxidative, and photolytic stress conditions. rsc.orgresearchgate.net While specific degradation studies on 3-Hydroxy Bortezomib-d6 are not extensively documented in publicly available literature, the degradation pathways can be inferred from the comprehensive studies conducted on Bortezomib. The presence of a hydroxyl group and deuterium (B1214612) atoms in this compound is not expected to alter the fundamental degradation pathways, although the rates of reaction and the mass-to-charge ratios of the resulting fragments will differ.

Under various stress conditions, Bortezomib yields a number of degradation products (DPs). One of the primary degradation pathways involves the oxidative deboronation of the boronic acid moiety. researchgate.netnih.gov This process leads to the replacement of the boronic acid group with a hydroxyl group. nih.gov Another significant degradation pathway is the hydrolysis of the amide bonds within the peptide structure of the molecule. researchgate.net

A study identified sixteen degradation products of Bortezomib (labeled DP-1 to DP-16) when subjected to stress conditions using different co-solvents. rsc.org The characterization of these products was achieved using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-ESI-Q-TOF/MS/MS) and high-resolution mass spectrometry (HRMS). rsc.org The formation of these degradation products highlights the susceptibility of the amide and boronic acid functionalities to chemical transformation under stress.

The table below summarizes the key degradation products of Bortezomib identified under various stress conditions. The corresponding degradation products for this compound would be expected to follow a similar pattern, with adjusted molecular weights due to the additional hydroxyl group and six deuterium atoms.

Stress ConditionMajor Degradation Products of BortezomibAnticipated Corresponding Products for this compound
Oxidative Products of oxidative deboronation (e.g., replacement of -B(OH)2 with -OH). rsc.orgnih.govProducts of oxidative deboronation at the boronic acid moiety.
Acidic/Basic Hydrolysis Products resulting from the cleavage of amide bonds. rsc.orgresearchgate.netProducts resulting from the cleavage of amide bonds.
Photolytic Various photolytic degradants. researchgate.netVarious photolytic degradants.
Thermal Thermally induced degradation products. researchgate.netThermally induced degradation products.

Forced Degradation Studies to Elucidate Degradation Mechanisms (Acidic, Basic, Oxidative, Thermal, Photolytic)

Forced degradation studies, or stress testing, are essential for elucidating the degradation pathways and intrinsic stability of a drug substance. pharmaguideline.commedcraveonline.com These studies involve subjecting the compound to conditions more severe than accelerated stability testing. researchgate.net For Bortezomib, significant degradation has been observed under acidic, basic, and oxidative conditions. oaji.netijpca.org

Acidic and Basic Hydrolysis: Under acidic and basic conditions, Bortezomib primarily undergoes hydrolysis of its amide linkages. rsc.org In one study, significant degradation was noted when Bortezomib was subjected to 0.2 M HCl and 0.2 M NaOH. oaji.net The rate and extent of degradation are dependent on the pH, temperature, and duration of exposure. pharmaguideline.com

Oxidative Degradation: The boronic acid moiety in Bortezomib is particularly susceptible to oxidation. nih.gov Exposure to oxidizing agents, such as hydrogen peroxide, leads to oxidative deboronation, where the carbon-boron bond is cleaved and replaced by a carbon-oxygen bond, forming a hydroxyl group. nih.govnih.gov This is a major degradation pathway for Bortezomib. researchgate.net Studies have utilized 3% hydrogen peroxide to induce oxidative degradation. oaji.net

Thermal Degradation: Bortezomib has shown susceptibility to thermal stress. researchgate.net Elevated temperatures can accelerate both hydrolytic and oxidative degradation pathways. Thermal degradation studies are typically conducted at temperatures ranging from 40-80°C. medcraveonline.com

Photolytic Degradation: Photostability studies are crucial to determine the effect of light on a drug substance. pharmaguideline.com Bortezomib has been found to be labile to photolytic degradation. researchgate.net The exposure to light can lead to the formation of various degradation products, necessitating protection from light during storage.

The following table summarizes the conditions used in forced degradation studies of Bortezomib.

Stress ConditionReagents and ConditionsObserved Degradation of Bortezomib
Acidic Hydrolysis 0.2 M HCl, 2 hours oaji.netSignificant degradation oaji.net
Basic Hydrolysis 0.2 M NaOH, 2 hours oaji.netSignificant degradation oaji.net
Oxidative 3% H2O2, 2 hours oaji.netSignificant degradation researchgate.net
Thermal 105°C, 24 hours oaji.netDegradation observed researchgate.net
Photolytic Exposure to light as per ICH Q1B guidelines oaji.netDegradation observed researchgate.net

Stability-Indicating Analytical Methods for Monitoring Degradation

To accurately monitor the degradation of Bortezomib and its related substances, the development and validation of stability-indicating analytical methods are crucial. ijpca.org These methods must be able to separate the parent drug from its degradation products and process-related impurities, ensuring that the quantification of the active pharmaceutical ingredient is not affected by the presence of these other components. oaji.netlongdom.org

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most commonly employed technique for the stability testing of Bortezomib. oaji.netijpca.org These methods are typically validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness. oaji.netlongdom.org

One such validated stability-indicating HPLC method utilized a Zorbax Extend C18 column to achieve efficient chromatographic separation of Bortezomib from ten potential impurities. oaji.netijpca.org The method demonstrated the capability to detect impurities at a level of 0.02% with respect to a test concentration of 2.0 mg/mL. oaji.netijpca.org Another study developed a selective LC-MS method on a Hibar-Purospher STAR, C18 column for the separation of thirteen degradation products. rsc.org The use of a photodiode array (PDA) detector is also common to ensure the homogeneity and purity of the Bortezomib peak in the presence of its degradants. researchgate.net

For this compound, a similar HPLC-based stability-indicating method would be applicable. The method would need to be re-validated to ensure its specificity for this compound and its unique degradation products, which would have different retention times and mass spectral properties compared to those of Bortezomib.

Mass Balance Studies in Degradation Analysis

Mass balance is a critical component of forced degradation studies, serving to ensure that all degradation products are accounted for and that the analytical method is truly stability-indicating. pharmtech.commournetrainingservices.com The principle of mass balance involves reconciling the decrease in the concentration of the parent drug with the increase in the concentration of its degradation products. pharmtech.com An acceptable mass balance, typically close to 100%, provides confidence that no significant degradation products are going undetected. nih.gov

In the stability studies of Bortezomib, mass balance analysis is a key validation parameter. One study reported a mass balance of approximately 98.2% after subjecting the drug to various stress conditions. oaji.netijpca.org Another study found the mass balance to be close to 99.5%. longdom.orgijlpr.com Achieving a good mass balance confirms that the developed analytical method can effectively separate and quantify the major degradants alongside the active ingredient. nih.gov

For this compound, conducting mass balance studies would be equally important in the development and validation of a stability-indicating method. The study would involve a careful quantification of the parent compound and all significant degradation products, ensuring that the analytical method provides a complete picture of the compound's stability profile.

Impurity Profiling and Quality Control Implications for Bortezomib Drug Substance and Product

Classification of 3-Hydroxy Bortezomib (B1684674) as a Process-Related or Degradation-Related Impurity

Impurities in a drug substance are classified based on their origin. They can be process-related (arising from the manufacturing process) or degradation-related (formed by chemical changes during storage). ich.org Organic impurities may include starting materials, by-products, intermediates, and degradation products. ich.orggally.ch

Research indicates that 3-Hydroxy Bortezomib is primarily classified as a degradation-related impurity . nih.gov Studies have identified it as a product of oxidative degradation. nih.gov Specifically, analysis of Bortezomib drug substance revealed epimeric products resulting from oxidative degradation where the boron atom is replaced by a hydroxyl (-OH) group. nih.gov Forced degradation studies, which subject the drug substance to stress conditions like acid, base, oxidation, heat, and light, are instrumental in identifying such degradation pathways. researchgate.netoaji.netijpca.orgresearchgate.net In the case of Bortezomib, significant degradation has been observed under acid and base stress conditions, with a "hydroxyamide impurity" being identified as a major degradant. researchgate.netoaji.netijpca.org While various impurities can form, the hydroxylated version is a key marker of degradation. nih.govaxios-research.com

The formation of 3-Hydroxy Bortezomib underscores the sensitivity of the Bortezomib molecule, particularly its boronic acid moiety, to environmental factors. researchgate.net Its presence in the final drug product suggests that the degradation can occur during the shelf life of the product, making its control essential for maintaining the drug's quality and stability. europa.eu

Analytical Control Strategies for Limiting Impurities in Bortezomib Formulations

Effective control of impurities like 3-Hydroxy Bortezomib relies on robust analytical methods that can detect, quantify, and monitor their levels in both the active pharmaceutical ingredient (API) and the final drug product. ijprs.com The development and validation of these methods are guided by International Council for Harmonisation (ICH) guidelines. jddtonline.infojddtonline.info

High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most widely employed technique for the analysis of Bortezomib and its related substances. researchgate.netoup.comijarse.compramanaresearch.org Stability-indicating HPLC methods are specifically designed to separate the active ingredient from its degradation products, ensuring that the analytical results are accurate and specific. oaji.netijpca.orgresearchgate.net

Key components of these analytical strategies include:

Chromatographic Columns: C18 columns are frequently used for the separation of Bortezomib and its impurities due to their ability to resolve compounds with varying polarities. oaji.netresearchgate.netijprs.com

Mobile Phases: The mobile phase typically consists of a mixture of an aqueous buffer (like ammonium (B1175870) formate) and an organic solvent (such as acetonitrile (B52724) or methanol). researchgate.netijprs.compramanaresearch.org Gradient elution, where the composition of the mobile phase is changed over time, is often necessary to achieve optimal separation of all impurities. oaji.netresearchgate.net

Detection: Ultraviolet (UV) detection is commonly used, with the wavelength set at a point where Bortezomib and its impurities exhibit strong absorbance, often around 270 nm or 271 nm. oaji.netresearchgate.netoup.compramanaresearch.org

Validation: Analytical methods must be thoroughly validated to demonstrate their suitability for their intended purpose. ijprs.comjddtonline.info Validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ), as stipulated by ICH guidelines. researchgate.netoaji.netjddtonline.info

The table below summarizes typical parameters for an HPLC method used for Bortezomib impurity profiling.

ParameterTypical Specification
Column Zorbax Extend C18 (100 x 4.6 mm, 1.8 µm) oaji.netresearchgate.net
Mobile Phase A 10mM Ammonium Formate, Tetrahydrofuran, Acetonitrile researchgate.net
Mobile Phase B Water, Tetrahydrofuran, Acetonitrile researchgate.net
Elution Mode Gradient oaji.netresearchgate.net
Flow Rate 0.9 - 1.5 mL/min researchgate.netpramanaresearch.org
Column Temperature 35°C researchgate.net
Detection Wavelength 270 nm or 271 nm oaji.netresearchgate.netpramanaresearch.org
Injection Volume 10 - 20 µL researchgate.netoup.com

Regulatory Considerations for Impurity Thresholds and Reporting

Regulatory agencies worldwide have established stringent guidelines for the control of impurities in pharmaceutical products to ensure patient safety. The primary framework is provided by the ICH, specifically the Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products) guidelines. ich.orggally.cheuropa.eueuropa.eu

These guidelines establish thresholds for three key activities:

Reporting: The level above which an impurity must be reported in regulatory submissions.

Identification: The level above which the structure of an impurity must be determined.

Qualification: The level above which an impurity's biological safety must be established.

The specific thresholds are determined by the maximum daily dose (MDD) of the drug. europa.eu For a degradation product like 3-Hydroxy Bortezomib, the ICH Q3B guideline is particularly relevant. europa.eueuropa.eu

The following table outlines the ICH Q3B thresholds for degradation products in new drug products.

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 1 g0.1%0.2% or 1.0 mg (whichever is lower)0.5% or 1.0 mg (whichever is lower)
> 1 g0.05%0.10% or 2.0 mg (whichever is lower)0.15% or 2.0 mg (whichever is lower)

Data sourced from ICH Q3B(R2) Guideline. europa.eueuropa.eu

Any degradation product exceeding the reporting threshold must be documented in regulatory filings. europa.euslideshare.net If levels surpass the identification threshold, comprehensive analytical work is required to elucidate the impurity's chemical structure. europa.eufda.gov Should the concentration exceed the qualification threshold, further studies are necessary to assess the impurity's safety profile. ich.orgeuropa.eu The specifications for the final drug product must include limits for specified impurities like 3-Hydroxy Bortezomib. ich.orggally.ch

Reference Standards and Material Characterization for Impurity Control

The accurate quantification of impurities is impossible without high-quality reference standards. synzeal.com A reference standard is a highly purified compound that is used as a measurement benchmark in analytical tests. novachem.com.au For impurity profiling, both the API reference standard and standards for known impurities are required. arasto.com

In the context of 3-Hydroxy Bortezomib, a specific reference standard for this compound is essential for:

Peak Identification: Confirming the identity of the impurity peak in a chromatogram by comparing its retention time to that of the standard.

Method Validation: Establishing the accuracy, precision, and linearity of the analytical method.

Quantitative Analysis: Calculating the exact amount of the impurity present in a sample.

3-Hydroxy Bortezomib-d6 serves a specialized role as an isotopically labeled internal standard, particularly for highly sensitive analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). The "d6" signifies that six hydrogen atoms in the molecule have been replaced with deuterium (B1214612). Because deuterated compounds are chemically identical to their non-deuterated counterparts but have a higher mass, they are ideal internal standards. When added to a sample in a known quantity before analysis, this compound co-elutes with the native 3-Hydroxy Bortezomib but is distinguished by the mass spectrometer. This allows for highly accurate quantification by correcting for any sample loss or variability during sample preparation and injection.

The characterization of a reference standard is a rigorous process to confirm its identity and purity. novachem.com.auarasto.com Standard analytical techniques used for characterization include:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR): To confirm the chemical structure. arasto.com

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern. nih.govarasto.com

Infrared (IR) Spectroscopy: To identify functional groups. arasto.com

High-Performance Liquid Chromatography (HPLC): To determine purity. arasto.comglppharmastandards.com

Suppliers of pharmaceutical reference standards provide a Certificate of Analysis (CoA) that details the characterization data and certifies the purity and identity of the material. novachem.com.auglppharmastandards.com The availability and proper use of well-characterized reference standards, including deuterated versions like this compound, are fundamental to the robust quality control systems that ensure the safety and consistency of Bortezomib formulations. synzeal.com

Application of 3 Hydroxy Bortezomib D6 As a Research Standard in Pharmacokinetic and Metabolism Studies Non Human Focus

Utilization as an Internal Standard in Bioanalytical Assays for Bortezomib (B1684674) and its Metabolites

In the quantitative bioanalysis of Bortezomib and its metabolites from non-human biological samples, stable isotope-labeled (SIL) compounds are considered the gold standard for use as internal standards. scispace.com 3-Hydroxy Bortezomib-d6 serves this purpose effectively in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.

An internal standard is a compound with physicochemical properties similar to the analyte that is added in a known quantity to calibration standards, quality controls, and unknown study samples before processing. Its function is to correct for the potential variability during sample preparation and analysis, such as inconsistencies in extraction recovery, matrix effects, and instrument response. scispace.com

Because this compound is chemically identical to the 3-Hydroxy Bortezomib metabolite, it co-elutes chromatographically and exhibits similar ionization efficiency in the mass spectrometer's ion source. However, due to the six deuterium (B1214612) atoms, it has a higher mass-to-charge ratio (m/z) than the unlabeled metabolite. This mass difference allows the mass spectrometer to detect and quantify the analyte and the internal standard independently but simultaneously. The ratio of the analyte's response to the internal standard's response is used to construct the calibration curve and determine the concentration in unknown samples, which significantly improves assay precision and accuracy. nih.gov

Table 1: Representative Mass Spectrometric Parameters for Analysis of Bortezomib and its Metabolite Using this compound as an Internal Standard

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zPolarity
Bortezomib385.2258.1Positive
3-Hydroxy Bortezomib401.2274.1Positive
This compound (IS) 407.3 280.1 Positive

Note: The values presented are hypothetical and representative for a typical LC-MS/MS method.

Tracers in In Vitro and Ex Vivo Pharmacokinetic Investigations

Beyond its role as a quantitative internal standard, this compound can be employed as a tracer in non-human in vitro and ex vivo studies designed to investigate the metabolic pathways of Bortezomib. These investigations are crucial for understanding how the parent drug is transformed, which enzymes are involved, and the rate at which metabolites are formed.

In vitro studies often utilize subcellular fractions, such as liver microsomes from preclinical species like rats, which are rich in cytochrome P450 (CYP) enzymes. nih.gov Bortezomib is known to be metabolized oxidatively by several CYP isoforms. aacrjournals.orgnih.govnih.gov In a typical experiment, Bortezomib is incubated with these microsomes, and the reaction is stopped at various time points. This compound is then added to the samples as an internal standard to accurately quantify the formation of the 3-Hydroxy Bortezomib metabolite. This allows researchers to determine the kinetics of the specific metabolic reaction and to identify which CYP enzymes are primarily responsible by using specific chemical inhibitors or recombinant enzymes.

In ex vivo studies, tissues or organs are removed from a research animal previously dosed with Bortezomib. The tissues are then processed, and this compound is used to quantify the levels of both the parent drug and its metabolites within those specific tissues, providing insight into tissue distribution and local metabolism.

Methodologies for Quantifying Bortezomib and Metabolites in Biological Matrices (Non-Human)

The standard methodology for the quantification of Bortezomib and its metabolites in non-human biological matrices (e.g., plasma, liver, kidney from species like mice or rats) is liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov The use of a high-quality internal standard like this compound is integral to the development of a robust and validated bioanalytical method.

A typical workflow involves the following steps:

Sample Preparation: A small volume of the biological matrix (e.g., rat plasma) is mixed with a solution containing a precise amount of this compound. The analytes are then extracted from the complex matrix, commonly through protein precipitation or liquid-liquid extraction, to remove interferences. nih.gov

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The analytes and the internal standard travel through a column that separates them from other remaining components based on their physicochemical properties.

Mass Spectrometric Detection: As the compounds exit the HPLC column, they are ionized (e.g., by electrospray ionization) and enter the mass spectrometer. The instrument is set to specifically monitor the mass transitions for Bortezomib, its metabolites, and this compound (as shown in Table 1). This highly selective detection method, known as Multiple Reaction Monitoring (MRM), ensures that only the compounds of interest are measured.

The validation of such a method in a non-human matrix would include the assessment of parameters like specificity, linearity, accuracy, precision, recovery, and stability to ensure reliable data for pharmacokinetic studies.

Table 2: Typical Bioanalytical Method Validation Parameters in Rat Plasma

ParameterTypical Acceptance CriteriaExample Finding
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-Noise > 100.2 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)4.5% - 8.2%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)6.1% - 9.5%
Intra-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)-5.3% to +7.8%
Inter-day Accuracy (%Bias) Within ±15% (±20% at LLOQ)-4.0% to +6.2%
Matrix Effect CV of IS-normalized factor ≤ 15%7.9%

%CV = Percent Coefficient of Variation; %Bias = Percent deviation from the nominal concentration.

Further Academic Research Avenues and Potential Applications

Investigation of 3-Hydroxy Bortezomib's Potential as a Proteasome Ligand or Modulator (in vitro/non-human models)

The primary mechanism of action for Bortezomib (B1684674) is the potent and specific inhibition of the 26S proteasome, a key cellular complex responsible for protein degradation. This inhibitory activity is critically dependent on the presence of a boronic acid moiety, which binds to the active site of the proteasome. nih.gov

Research into the metabolism of Bortezomib has revealed that the principal biotransformation pathway is oxidative deboronation. nih.gov This process results in the removal of the essential boronic acid group, leading to the formation of metabolites that are pharmacologically inactive as proteasome inhibitors. Further metabolism of Bortezomib can lead to the formation of hydroxylated metabolites, such as 3-Hydroxy Bortezomib, through the action of various cytochrome P450 (CYP) enzymes, including CYP3A4, CYP2C19, and CYP1A2. nih.govresearchgate.net

Given that the boronic acid group is essential for proteasome binding, it is widely understood that metabolites lacking this functional group, or those that have undergone significant structural modification, are unlikely to retain significant activity as proteasome inhibitors. nih.gov Therefore, in vitro and non-human studies investigating 3-Hydroxy Bortezomib would likely focus on confirming its anticipated lack of direct proteasome inhibitory activity. Such studies are crucial for building a complete picture of Bortezomib's pharmacology, confirming that the therapeutic effect is attributable to the parent compound and not its metabolites.

These investigations would typically involve cell-free assays with purified proteasomes and in vitro studies using cancer cell lines. The deuterated form, 3-Hydroxy Bortezomib-d6, would be particularly useful as an internal standard in mass spectrometry-based assays to accurately quantify the non-deuterated metabolite in these experimental systems.

Compound Key Structural Feature Expected Proteasome Inhibitory Activity
BortezomibBoronic Acid MoietyHigh
Deboronated MetabolitesLack of Boronic AcidInactive researchgate.net
3-Hydroxy BortezomibHydroxylated, Potentially DeboronatedExpected to be inactive

Use in Investigating Structure-Metabolism Relationships of Proteasome Inhibitors

The study of metabolites like 3-Hydroxy Bortezomib is fundamental to understanding the structure-metabolism relationships (SMRs) of proteasome inhibitors. SMR studies aim to elucidate how a molecule's chemical structure influences its metabolic fate. By identifying the sites of metabolic modification, such as the position of hydroxylation in 3-Hydroxy Bortezomib, medicinal chemists can gain valuable insights into the metabolic liabilities of a drug.

This knowledge can be applied to the design of next-generation proteasome inhibitors with improved metabolic profiles. For example, if a particular region of a molecule is found to be susceptible to rapid metabolism, that position could be chemically modified in an attempt to block or slow down the metabolic process, potentially leading to a longer half-life and improved pharmacokinetic properties.

The use of this compound as a reference standard allows for the precise quantification of the formation of the 3-Hydroxy Bortezomib metabolite in various in vitro metabolic systems, such as human liver microsomes. This quantitative data is essential for building accurate SMR models for this class of drugs.

Contribution to Understanding Bortezomib's Overall Metabolic Fingerprint

Identifying and quantifying metabolites like 3-Hydroxy Bortezomib helps to:

Map the complete metabolic pathway of Bortezomib: This provides a full picture of the biotransformation processes the drug undergoes.

Assess the potential for drug-drug interactions: Knowledge of the specific CYP enzymes responsible for the formation of 3-Hydroxy Bortezomib can help predict interactions with other drugs that are inhibitors or inducers of these enzymes. nih.gov

Understand inter-individual variability in drug response: Genetic polymorphisms in CYP enzymes can lead to differences in metabolic profiles between individuals, which may affect drug efficacy and toxicity. A detailed metabolic fingerprint can aid in the investigation of these pharmacogenomic factors.

The availability of isotopically labeled standards like this compound is crucial for accurately and reliably measuring the levels of their non-labeled counterparts in biological samples (e.g., plasma, urine), thereby ensuring the fidelity of the metabolic fingerprinting process.

Enzyme Family Role in Bortezomib Metabolism
Cytochrome P450 (CYP)Primary enzymes responsible for oxidative metabolism, including hydroxylation. nih.gov
CYP3A4Major contributor to Bortezomib metabolism. nih.gov
CYP2C19Major contributor to Bortezomib metabolism. nih.gov
CYP1A2Contributor to Bortezomib metabolism. nih.gov
CYP2D6Minor contributor to Bortezomib metabolism. nih.gov
CYP2C9Minor contributor to Bortezomib metabolism. nih.gov

常见问题

Basic Research Questions

Q. How is 3-Hydroxy Bortezomib-d6 synthesized and characterized in laboratory settings?

  • Methodology : Synthesis typically involves deuterium labeling at specific positions using precursor molecules like bortezomib, followed by hydroxylation under controlled conditions. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) with UV detection to assess purity (>98%). Mass spectrometry (MS) is critical for verifying isotopic incorporation (e.g., d6 labeling) and molecular weight accuracy .
  • Key Considerations : Ensure anhydrous conditions during synthesis to prevent isotopic exchange. Stability testing under varying pH and temperature conditions is recommended to validate storage protocols .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

  • Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity and specificity. Use deuterated internal standards (e.g., Bortezomib-d8) to correct for matrix effects. Sample preparation should include protein precipitation with acetonitrile followed by solid-phase extraction (SPE) to isolate the analyte .
  • Validation Parameters : Assess linearity (1–1000 ng/mL), limit of detection (LOD < 0.5 ng/mL), and intraday/interday precision (CV < 15%) per FDA guidelines. Cross-validate with ELISA if studying protein-binding interactions .

Q. How should researchers handle stability and storage of this compound to ensure experimental reproducibility?

  • Protocol : Store lyophilized powder at -80°C in airtight, light-resistant containers. For working solutions, use dimethyl sulfoxide (DMSO) and aliquot to avoid freeze-thaw cycles. Monitor degradation via HPLC every 6 months; discard if purity drops below 95% .
  • Contingencies : If precipitation occurs, re-dissolve in a 1:1 mixture of DMSO and phosphate-buffered saline (PBS) with sonication (30 sec at 25°C) .

Advanced Research Questions

Q. What experimental designs are optimal for studying the proteasome inhibition kinetics of this compound?

  • Methodology : Use fluorogenic substrates (e.g., Suc-LLVY-AMC) to measure chymotrypsin-like activity in purified 20S proteasomes. Perform time-dependent assays (0–120 min) with varying inhibitor concentrations (1–100 nM). Calculate IC50 and Ki values using non-linear regression (e.g., GraphPad Prism). Include Bortezomib as a positive control to benchmark potency .
  • Data Interpretation : Address enzyme rebinding effects by applying the Morrison equation for tight-binding inhibitors. Compare kcat/KM ratios to assess catalytic efficiency shifts .

Q. How can researchers resolve contradictions in data regarding the compound’s off-target effects?

  • Approach : Conduct transcriptomic profiling (RNA-seq) of treated vs. untreated cells to identify differentially expressed genes. Validate off-target hits using CRISPR-Cas9 knockouts and rescue experiments. For mechanistic conflicts (e.g., oxidative stress vs. apoptosis), employ single-cell RNA sequencing to delineate subpopulation responses .
  • Case Study : If results conflict on NADPH oxidase modulation (as seen with 3-hydroxy C9:0 in amoebae), use hydrogen peroxide scavengers (e.g., catalase) to isolate oxidative damage pathways .

Q. What in vivo models are suitable for evaluating the therapeutic efficacy and pharmacokinetics of this compound?

  • Models : Use xenograft mice with human multiple myeloma cells (e.g., RPMI-8226) for efficacy studies. For pharmacokinetics, administer intravenously (1 mg/kg) and collect plasma/tissue samples at 0.5, 2, 6, 12, and 24 h. Quantify via LC-MS/MS and calculate AUC, Cmax, and t1/2 .
  • Advanced Metrics : Incorporate positron emission tomography (PET) with radiolabeled analogs (e.g., 11C-Bortezomib) to assess tumor penetration and real-time biodistribution .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。